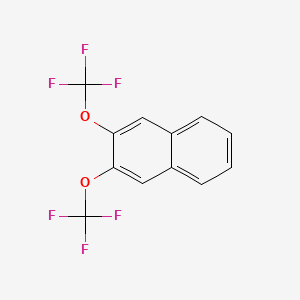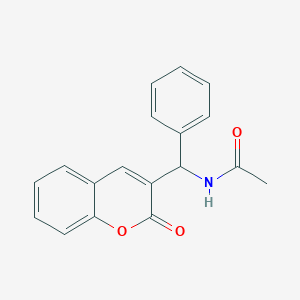![molecular formula C33H53NO4 B11836511 (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate est une molécule organique complexe présentant une structure unique. Ce composé se caractérise par ses multiples centres chiraux et une variété de groupes fonctionnels, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. Le processus commence généralement par la préparation de la structure de base du cyclopenta[a]chrysène, suivie par l’introduction des différents groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les bases forts, les agents oxydants et les agents réducteurs. Les conditions réactionnelles impliquent souvent des températures et des pressions contrôlées pour garantir l’obtention de la stéréochimie souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes sont conçues pour optimiser le rendement et la pureté tout en minimisant l’utilisation de réactifs et de solvants dangereux. Des techniques de purification avancées telles que la chromatographie et la cristallisation sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé subit une variété de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde.
Réduction : Le groupe carbonyle peut être réduit en alcool.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une cétone, tandis que la réduction du groupe carbonyle peut produire un alcool.
Applications de recherche scientifique
Ce composé a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes amino et hydroxyle jouent un rôle crucial dans sa liaison aux enzymes et aux récepteurs, influençant divers processus biochimiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Propriétés
Formule moléculaire |
C33H53NO4 |
|---|---|
Poids moléculaire |
527.8 g/mol |
Nom IUPAC |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C33H53NO4/c1-19(2)27-22(36)17-33(25(37)18-34)16-15-31(7)21(28(27)33)9-10-24-30(6)13-12-26(38-20(3)35)29(4,5)23(30)11-14-32(24,31)8/h19,21,23-26,37H,9-18,34H2,1-8H3/t21-,23+,24-,25?,26+,30+,31-,32-,33+/m1/s1 |
Clé InChI |
VYABFRMUIWMNIO-JOIFGHOXSA-N |
SMILES isomérique |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(CN)O)C)C)(C)C)OC(=O)C)C |
SMILES canonique |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN)O)C)C)(C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)







![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)
